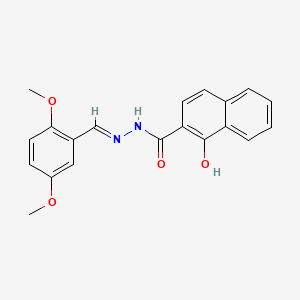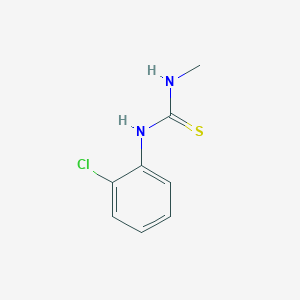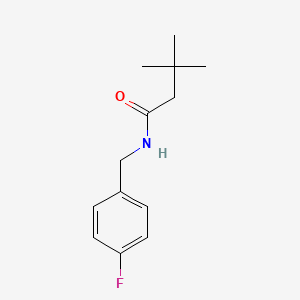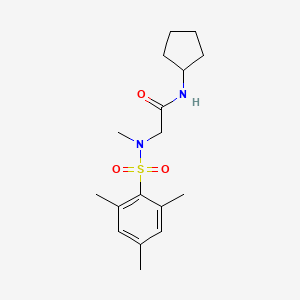
N,N-diallyl-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-2-(4-methylphenyl)acetamide, also known as DAPA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. DAPA is a member of the class of acetamides that has shown promise as an antimicrobial agent, an anti-inflammatory agent, and as a potential treatment for cancer. In
Mechanism of Action
The exact mechanism of action of N,N-diallyl-2-(4-methylphenyl)acetamide is not fully understood. However, studies have suggested that N,N-diallyl-2-(4-methylphenyl)acetamide exerts its antimicrobial activity by disrupting the bacterial cell membrane. N,N-diallyl-2-(4-methylphenyl)acetamide has been shown to increase membrane permeability and to cause leakage of intracellular components, leading to bacterial cell death.
N,N-diallyl-2-(4-methylphenyl)acetamide's anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N,N-diallyl-2-(4-methylphenyl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines.
N,N-diallyl-2-(4-methylphenyl)acetamide's cytotoxic activity against cancer cells is thought to be due to its ability to induce apoptosis. N,N-diallyl-2-(4-methylphenyl)acetamide has been shown to activate caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
N,N-diallyl-2-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N,N-diallyl-2-(4-methylphenyl)acetamide can cause a decrease in bacterial cell viability, an increase in membrane permeability, and a decrease in the production of pro-inflammatory cytokines.
N,N-diallyl-2-(4-methylphenyl)acetamide has also been shown to have analgesic properties, making it a potential treatment for pain associated with inflammation. N,N-diallyl-2-(4-methylphenyl)acetamide has been shown to decrease the number of writhing responses in mice, indicating its potential as an analgesic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N-diallyl-2-(4-methylphenyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. N,N-diallyl-2-(4-methylphenyl)acetamide has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, making it a useful tool for studying bacterial infections.
Another advantage of using N,N-diallyl-2-(4-methylphenyl)acetamide in lab experiments is its anti-inflammatory activity. N,N-diallyl-2-(4-methylphenyl)acetamide can be used to study the role of pro-inflammatory cytokines in various diseases and to develop new anti-inflammatory agents.
However, one limitation of using N,N-diallyl-2-(4-methylphenyl)acetamide in lab experiments is its cytotoxicity. N,N-diallyl-2-(4-methylphenyl)acetamide has been shown to be cytotoxic to both cancer and normal cells, making it difficult to use in certain experiments. Careful consideration should be given to the concentration of N,N-diallyl-2-(4-methylphenyl)acetamide used in experiments to avoid cytotoxic effects.
Future Directions
There are several future directions for research on N,N-diallyl-2-(4-methylphenyl)acetamide. One area of research is the development of new antimicrobial agents based on the structure of N,N-diallyl-2-(4-methylphenyl)acetamide. Modifications to the structure of N,N-diallyl-2-(4-methylphenyl)acetamide could lead to compounds with improved antimicrobial activity and reduced cytotoxicity.
Another area of research is the development of new anti-inflammatory agents based on the structure of N,N-diallyl-2-(4-methylphenyl)acetamide. N,N-diallyl-2-(4-methylphenyl)acetamide could serve as a lead compound for the development of new anti-inflammatory agents with improved potency and selectivity.
Finally, further research is needed to fully understand the mechanism of action of N,N-diallyl-2-(4-methylphenyl)acetamide. Studies aimed at identifying the molecular targets of N,N-diallyl-2-(4-methylphenyl)acetamide could lead to a better understanding of its biological activity and potential therapeutic applications.
Synthesis Methods
The synthesis of N,N-diallyl-2-(4-methylphenyl)acetamide involves the reaction of N,N-diallylacetamide with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction yields N,N-diallyl-2-(4-methylphenyl)acetamide as a white crystalline solid with a melting point of 96-98°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N,N-diallyl-2-(4-methylphenyl)acetamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of N,N-diallyl-2-(4-methylphenyl)acetamide is as an antimicrobial agent. Studies have shown that N,N-diallyl-2-(4-methylphenyl)acetamide exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. N,N-diallyl-2-(4-methylphenyl)acetamide has also been shown to have antifungal activity against various fungi.
Another potential application of N,N-diallyl-2-(4-methylphenyl)acetamide is as an anti-inflammatory agent. Studies have shown that N,N-diallyl-2-(4-methylphenyl)acetamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N,N-diallyl-2-(4-methylphenyl)acetamide has also been shown to have analgesic properties, making it a potential treatment for pain associated with inflammation.
N,N-diallyl-2-(4-methylphenyl)acetamide has also been investigated as a potential treatment for cancer. Studies have shown that N,N-diallyl-2-(4-methylphenyl)acetamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N,N-diallyl-2-(4-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
properties
IUPAC Name |
2-(4-methylphenyl)-N,N-bis(prop-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-10-16(11-5-2)15(17)12-14-8-6-13(3)7-9-14/h4-9H,1-2,10-12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOPWSZJBQPVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide](/img/structure/B5862292.png)

![6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5862312.png)


![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)

![5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5862372.png)
![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)
![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)